Etiocholanolone
Overview
Description
Etiocholanolone, also known as 5β-androsterone, is an etiocholane (5β-androstane) steroid and an endogenous 17-ketosteroid that is produced from the metabolism of testosterone . It is a major metabolite of testosterone and androstenedione in many mammalian species including humans . It is excreted in the urine .
Synthesis Analysis
Etiocholanolone is produced from 5β-dihydrotestosterone, with 3α,5β-androstanediol as an intermediate . An LC-MS/MS analytical method was developed and verified for the quantitation of endogenous Androgenic and Estrogenic steroids in serum for research use .
Molecular Structure Analysis
Etiocholanolone has a molecular formula of C19H30O2 . It is the 5β-reduced isomer of androsterone .
Chemical Reactions Analysis
Etiocholanolone is an androgenically inactive metabolite of testosterone and androstenedione and the 5β epimer of androsterone . It increases the frequency of long channel openings and potentiates GABA-induced chloride currents in HEK293 cells expressing rat α1β2γ2L subunit-containing GABA A receptors .
Physical And Chemical Properties Analysis
Etiocholanolone has a density of 1.1±0.1 g/cm3, a boiling point of 413.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . Its molar refractivity is 83.5±0.3 cm3 .
Scientific Research Applications
Assessment of Bone Marrow Granulocyte Reserves : Etiocholanolone is used to evaluate bone marrow granulocyte reserves, particularly in patients with acute leukemia. It has been shown that patients with a positive response to etiocholanolone experienced significantly less hematologic toxicity following therapy, highlighting its predictive value in antileukemic therapy (Godwin et al., 1968).
Granulocyte Kinetics Studies : The administration of etiocholanolone in hematologically normal patients leads to an increase in the total blood granulocyte pool, suggesting its utility in estimating bone marrow reserve (Vogel et al., 1967).
Granulocytes Mobilization from Bone Marrow : Etiocholanolone has been observed to accelerate the release of labeled granulocytes from bone marrow, aiding in understanding granulocyte kinetics and bone marrow function (Godwin et al., 1968).
Interleukin-1 Induction and Metabolic Effects : Research suggests that etiocholanolone can induce interleukin-1, leading to inflammation, fever, leukocytosis, and other systemic responses. This provides insights into the role of interleukin-1 in host responses to trauma and sepsis (Watters et al., 1985).
Fever and Inflammatory Responses : Studies have examined the pyrogenic and inflammatory reactions induced by etiocholanolone, contributing to our understanding of fever mechanisms and the role of steroids in these processes (Kappas et al., 1958).
Erythropoiesis Stimulation : Etiocholanolone has been shown to stimulate erythropoiesis, particularly in normal mice, suggesting its potential role in red blood cell formation (Gross & Goldwasser, 1976).
Interaction with GABAA Receptors : Research on etiocholanolone and its enantiomer interacting with GABAA receptors has provided valuable insights into the pharmacology of steroid interactions with these receptors (Li et al., 2007).
Evaluation in Conditions like Liver Cirrhosis : Etiocholanolone testing has been used to identify defects in bone marrow granulocyte reserve in patients with conditions like liver cirrhosis (Cambiaghi & Paina, 1978).
Influence on Hematopoiesis : It enhances in vitro granulocytic and erythroid colony formation by influencing different target cells or cells in different states of the cell cycle (Singer & Adamson, 1976).
Safety And Hazards
properties
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBDMJGAMFCBF-BNSUEQOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018919 | |
Record name | Etiocholanolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etiocholanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Etiocholanolone | |
CAS RN |
53-42-9 | |
Record name | Etiocholanolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiocholanolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aetiocholanolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02854 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | etiocholanolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etiocholanolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETIOCHOLANOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CGB1M48I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etiocholanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 - 154 °C | |
Record name | Etiocholanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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